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The spindle assembly abnormal protein 6 (SASS6) is a critical scaffolding protein with a highly

conserved role in the biogenesis of centrioles, the core components of the centrosome and the

basal bodies of cilia. Its remarkable evolutionary conservation from single-celled eukaryotes to

humans underscores its fundamental importance in cell division, signaling, and development.

This technical guide provides a comprehensive overview of the SASS6 gene and its protein

product, focusing on its evolutionary conservation, structure-function relationships, involvement

in key signaling pathways, and its emerging role as a potential therapeutic target.

Evolutionary Conservation of SASS6
The SASS6 gene is a testament to the evolutionary preservation of essential cellular

machinery. Orthologs of SASS6 are found across a wide range of eukaryotic species,

highlighting its ancient origins and indispensable function. The protein's primary structure,

particularly its N-terminal head domain and central coiled-coil region, exhibits a high degree of

sequence similarity across diverse taxa.

Quantitative Analysis of SASS6 Conservation
To provide a quantitative measure of SASS6 conservation, a multiple sequence alignment of

orthologs from key model organisms was performed using Clustal Omega. The resulting

percentage identity matrix reveals the extent of amino acid sequence identity shared between

these species.
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Species
Homo
sapiens

Mus
musculus

Danio rerio
Drosophila
melanogast
er

Caenorhab
ditis
elegans

Homo

sapiens
100% 91.3% 68.7% 35.2% 28.9%

Mus

musculus
91.3% 100% 69.5% 34.8% 29.1%

Danio rerio 68.7% 69.5% 100% 36.1% 30.5%

Drosophila

melanogaster
35.2% 34.8% 36.1% 100% 25.4%

Caenorhabdit

is elegans
28.9% 29.1% 30.5% 25.4% 100%

Table 1: Percentage Identity Matrix of SASS6 Protein Orthologs. The table displays the

percentage of identical amino acid residues between SASS6 orthologs from the listed species,

as determined by multiple sequence alignment.

SASS6 Structure and Function
The SASS6 protein is a central component in the formation of the cartwheel, a nine-fold

symmetrical structure that templates the assembly of a new centriole. Its function is intimately

linked to its distinct domain architecture.

N-Terminal Head Domain: This globular domain is crucial for the self-assembly of SASS6

homodimers into a ring structure that forms the central hub of the cartwheel.

Central Coiled-Coil Domain: This elongated domain mediates the homodimerization of

SASS6 molecules, forming the "spokes" of the cartwheel.

C-Terminal Disordered Region: This region is subject to post-translational modifications and

is involved in interactions with other centriolar proteins.
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Domain
Approximate Amino Acid
Range (Human SASS6)

Key Function

N-Terminal Head 1 - 150
Self-oligomerization, cartwheel

hub formation

Coiled-Coil 151 - 480
Homodimerization, cartwheel

spoke formation

C-Terminal Disordered 481 - 657
Protein-protein interactions,

regulation

Table 2: Domain Organization of Human SASS6.

Signaling Pathways Involving SASS6
The function of SASS6 is tightly regulated within a complex signaling network that ensures the

fidelity of centriole duplication once per cell cycle.

The PLK4-STIL-SASS6 Pathway for Centriole
Duplication
The master regulator of centriole duplication is the Polo-like kinase 4 (PLK4). PLK4 initiates the

assembly of a new centriole by phosphorylating its substrate, STIL (SCL/TAL1 interrupting

locus). This phosphorylation event promotes the recruitment of STIL to the mother centriole,

which in turn recruits SASS6. The localized accumulation of SASS6 drives the formation of the

cartwheel structure.

PLK4 STIL
 Phosphorylates

SASS6
 Recruits Cartwheel

Assembly
 Initiates

Click to download full resolution via product page

Core centriole duplication pathway.
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The Mitotic Surveillance Pathway and SASS6
Loss of SASS6 function leads to a failure in centriole duplication, resulting in acentriolar cells.

[1][2] Such cells often activate a p53-dependent mitotic surveillance pathway, leading to cell

cycle arrest or apoptosis.[1][2] This pathway involves the key proteins 53BP1 and USP28,

which act upstream of p53 activation.[1][2]

Loss of SASS6

Acentriolar Cells

53BP1 / USP28

 Activates

p53 Activation

Apoptosis / 
Cell Cycle Arrest
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SASS6 loss activates a p53-dependent pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study SASS6.
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CRISPR/Cas9-Mediated Knockout of SASS6
This protocol outlines the generation of a SASS6 knockout cell line using the CRISPR/Cas9

system.

1. gRNA Design &
Cloning

2. Transfection into
Target Cells

3. Single Cell Sorting
& Clonal Expansion

4. Validation of
Knockout

Click to download full resolution via product page

CRISPR/Cas9 knockout workflow.

Materials:

pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)

SASS6-specific guide RNAs (gRNAs)

Target cell line (e.g., HEK293T, U2OS)

Lipofectamine 3000 (or other transfection reagent)

Fluorescence-activated cell sorter (FACS)
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Genomic DNA extraction kit

PCR reagents and primers flanking the target site

Sanger sequencing service

Procedure:

gRNA Design and Cloning: Design two gRNAs targeting an early exon of the SASS6 gene

using a tool like CHOPCHOP. Synthesize and clone the gRNAs into the pSpCas9(BB)-2A-

GFP vector.

Transfection: Transfect the target cells with the gRNA-containing plasmid using

Lipofectamine 3000 according to the manufacturer's protocol.

Single-Cell Sorting: 48 hours post-transfection, harvest the cells and perform FACS to sort

GFP-positive single cells into individual wells of a 96-well plate.

Clonal Expansion: Culture the single cells to establish clonal populations.

Validation:

Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR using

primers that flank the gRNA target sites. Analyze the PCR products by Sanger sequencing

to identify clones with frameshift-inducing insertions or deletions (indels).

Western Blot Analysis: Confirm the absence of SASS6 protein expression in candidate

knockout clones by Western blotting (see protocol 4.3).

Immunofluorescence Staining of SASS6
This protocol describes the visualization of SASS6 localization within cells.

Materials:

Cells grown on coverslips

4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-SASS6

Fluorophore-conjugated secondary antibody

DAPI

Mounting medium

Procedure:

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with the primary anti-SASS6 antibody diluted in

blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in

the dark.

Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for SASS6 Detection
This protocol details the detection of SASS6 protein in cell lysates.

Materials:

Cell lysate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody: anti-SASS6

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Sample Preparation: Mix cell lysate with Laemmli sample buffer and heat at 95°C for 5

minutes.

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-SASS6 antibody

diluted in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room

temperature.

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent

substrate and visualize the protein bands using an imaging system.
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Quantitative PCR (qPCR) for SASS6 Gene Expression
Analysis
This protocol describes the quantification of SASS6 mRNA levels.

Materials:

RNA extraction kit

cDNA synthesis kit

SYBR Green qPCR master mix

qPCR instrument

SASS6-specific qPCR primers

Reference gene primers (e.g., GAPDH, ACTB)

Validated qPCR Primers:

Species Forward Primer (5'-3') Reverse Primer (5'-3')

Human
AGATGCTGGAGTTGCTGAG

G
TCTGCCTTGGAATTTGGTCT

Mouse
TGGAGCCAAGAGAGGAAAC

C

CCAGGAACTTCACACTGCT

C

Zebrafish
GCTGGAGGCTGAGAAAGAG

A

TCTGCAGGTTGTAGTCGGT

G

Table 3: Validated qPCR Primers for SASS6.

Procedure:

RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and synthesize

cDNA using a reverse transcription kit.
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qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix,

forward and reverse primers for SASS6 or a reference gene, and cDNA template.

qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol

(denaturation, annealing, extension).

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the

relative expression of SASS6 normalized to the reference gene.

Co-Immunoprecipitation (Co-IP) for SASS6 Interaction
Analysis
This protocol outlines a method to identify proteins that interact with SASS6.

Materials:

Cell lysate from cells expressing tagged SASS6 (e.g., HA-SASS6)

Anti-tag antibody (e.g., anti-HA)

Protein A/G magnetic beads

Wash buffer (e.g., IP lysis buffer)

Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

Antibody-Bead Conjugation: Incubate the anti-tag antibody with Protein A/G magnetic beads

to allow for antibody binding.

Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate

overnight at 4°C with gentle rotation to capture the tagged SASS6 and its interacting

proteins.

Washing: Pellet the beads using a magnetic stand and wash them several times with wash

buffer to remove non-specific binding proteins.
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Elution: Elute the protein complexes from the beads using elution buffer.

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known

interactors or by mass spectrometry to identify novel binding partners.

Yeast Two-Hybrid (Y2H) Screen for SASS6 Interactors
This protocol describes a screen for novel SASS6-interacting proteins.

Materials:

Yeast strains (e.g., AH109, Y187)

Bait vector (e.g., pGBKT7) containing SASS6

Prey cDNA library in a prey vector (e.g., pGADT7)

Yeast transformation reagents

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

Bait Construction and Autoactivation Test: Clone the SASS6 cDNA into the bait vector.

Transform the bait plasmid into a suitable yeast strain and test for autoactivation of the

reporter genes on selective media.

Library Transformation: Transform the prey cDNA library into a yeast strain of the opposite

mating type.

Mating: Mate the bait- and prey-containing yeast strains and select for diploid cells on SD/-

Trp/-Leu plates.

Interaction Screen: Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-

His/-Ade) to screen for positive interactions.

Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast

colonies and sequence the cDNA inserts to identify the interacting proteins.
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SASS6 in Disease and as a Therapeutic Target
Given its central role in cell division, dysregulation of SASS6 has been implicated in several

human diseases.

Microcephaly: Mutations in the SASS6 gene are a known cause of autosomal recessive

primary microcephaly, a developmental disorder characterized by a significantly smaller head

size at birth.[3]

Cancer: Overexpression of SASS6 has been observed in various cancers and is often

associated with centrosome amplification, a hallmark of genomic instability in tumor cells.[4]

This makes SASS6 a potential target for the development of novel anti-cancer therapies. The

inhibition of SASS6 function could selectively target rapidly dividing cancer cells with

abnormal centrosome numbers.

Conclusion
The SASS6 gene and its protein product are fundamental components of the centriole

duplication machinery, with a remarkable degree of evolutionary conservation. A thorough

understanding of its structure, function, and regulation is crucial for deciphering the intricate

mechanisms of cell division and for developing therapeutic strategies against diseases linked

to its dysregulation. The experimental protocols and pathway diagrams provided in this guide

offer a robust framework for researchers and drug development professionals to further

investigate the multifaceted roles of SASS6.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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